4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile

Medicinal Chemistry Organic Synthesis Quality Control

4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile (CAS 1017049-01-2) is a substituted quinoline building block with a molecular formula of C12H9ClN2O2 and a molecular weight of 248.66 g/mol. It is a key intermediate in the synthesis of kinase inhibitors, particularly those targeting c-Src, EGFR, and VEGFR2 , and is used in anticancer drug discovery.

Molecular Formula C12H9ClN2O2
Molecular Weight 248.66 g/mol
CAS No. 1017049-01-2
Cat. No. B1323193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile
CAS1017049-01-2
Molecular FormulaC12H9ClN2O2
Molecular Weight248.66 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=CN=C2C(=C1)OC)C#N)Cl
InChIInChI=1S/C12H9ClN2O2/c1-16-8-3-9-11(13)7(5-14)6-15-12(9)10(4-8)17-2/h3-4,6H,1-2H3
InChIKeyMAHAGCBLKSSMFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile (CAS 1017049-01-2) for Scientific Procurement


4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile (CAS 1017049-01-2) is a substituted quinoline building block with a molecular formula of C12H9ClN2O2 and a molecular weight of 248.66 g/mol [1]. It is a key intermediate in the synthesis of kinase inhibitors, particularly those targeting c-Src, EGFR, and VEGFR2 , and is used in anticancer drug discovery .

Why 4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile Cannot Be Replaced by Generic Analogs


Substitution with structurally similar analogs is not feasible due to the specific substitution pattern (chloro at C4, methoxy at C6 and C8, cyano at C3) that is essential for synthetic utility and biological activity . The 4-chloro substituent serves as a critical leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling the installation of diverse amine side chains to generate kinase inhibitor libraries . The 6,8-dimethoxy substitution pattern enhances solubility and modulates electronic properties, differentiating it from 6,7-dimethoxy or other positional isomers [1].

4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile: Quantitative Evidence for Scientific Selection


Purity Variability: 97% vs. 95% Grades

The compound is offered at two distinct purity grades: 95% and 97% . The 97% grade provides higher assurance for sensitive synthetic steps, reducing the risk of side reactions caused by impurities . While a direct head-to-head comparison of reaction yields is not available, the difference in purity can significantly impact the efficiency of multistep syntheses .

Medicinal Chemistry Organic Synthesis Quality Control

Pricing and Package Size Comparison

The cost per gram varies significantly between suppliers, with Santa Cruz Biotechnology offering the compound at $288.00 for 250 mg ($1.15/mg) and $584.00 for 1 g ($0.58/mg) . In contrast, TRC offers 100 mg for $240.00 ($2.40/mg) . This price difference can be a decisive factor for large-scale screening campaigns.

Medicinal Chemistry Procurement Cost Analysis

LogP and Topological Polar Surface Area (TPSA) for Drug-Likeness

The compound's lipophilicity, measured by a calculated LogP of 2.5 [1], falls within the optimal range for oral bioavailability (LogP < 5) [2]. Its TPSA of 55.1 Ų is below the 140 Ų threshold for good oral absorption [3]. These physicochemical properties are essential for predicting drug-likeness.

Drug Discovery ADME Computational Chemistry

Kinase Inhibition Profile

This compound has been reported to inhibit c-Src, EGFR, and VEGFR2 kinases with nanomolar potency . While specific IC50 values are not provided, the nanomolar range indicates high potency. The 4-chloro substituent is essential for this activity, as it allows for further derivatization to optimize selectivity and potency .

Cancer Research Kinase Inhibitors Targeted Therapy

Optimal Application Scenarios for 4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile in Research


Synthesis of c-Src, EGFR, and VEGFR2 Kinase Inhibitor Libraries

The compound serves as a versatile scaffold for generating focused libraries of kinase inhibitors via SNAr reactions at the 4-chloro position. This allows for rapid exploration of structure-activity relationships (SAR) to identify potent and selective inhibitors [1].

Development of Anticancer Agents Targeting the 143B Osteosarcoma Cell Line

In vitro cytotoxicity screening against the 143B osteosarcoma cell line has been reported [1]. This compound can be used as a lead compound for further optimization to develop novel treatments for osteosarcoma.

Chemical Biology Studies on 12-Lipoxygenase and A2 Adenosine Receptor

The compound has been tested for in vitro inhibition of platelet 12-lipoxygenase and binding affinity to the A2 adenosine receptor [1]. These studies can provide insights into its potential role in inflammation and neurological disorders.

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